

Application of CC260 in Metabolic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

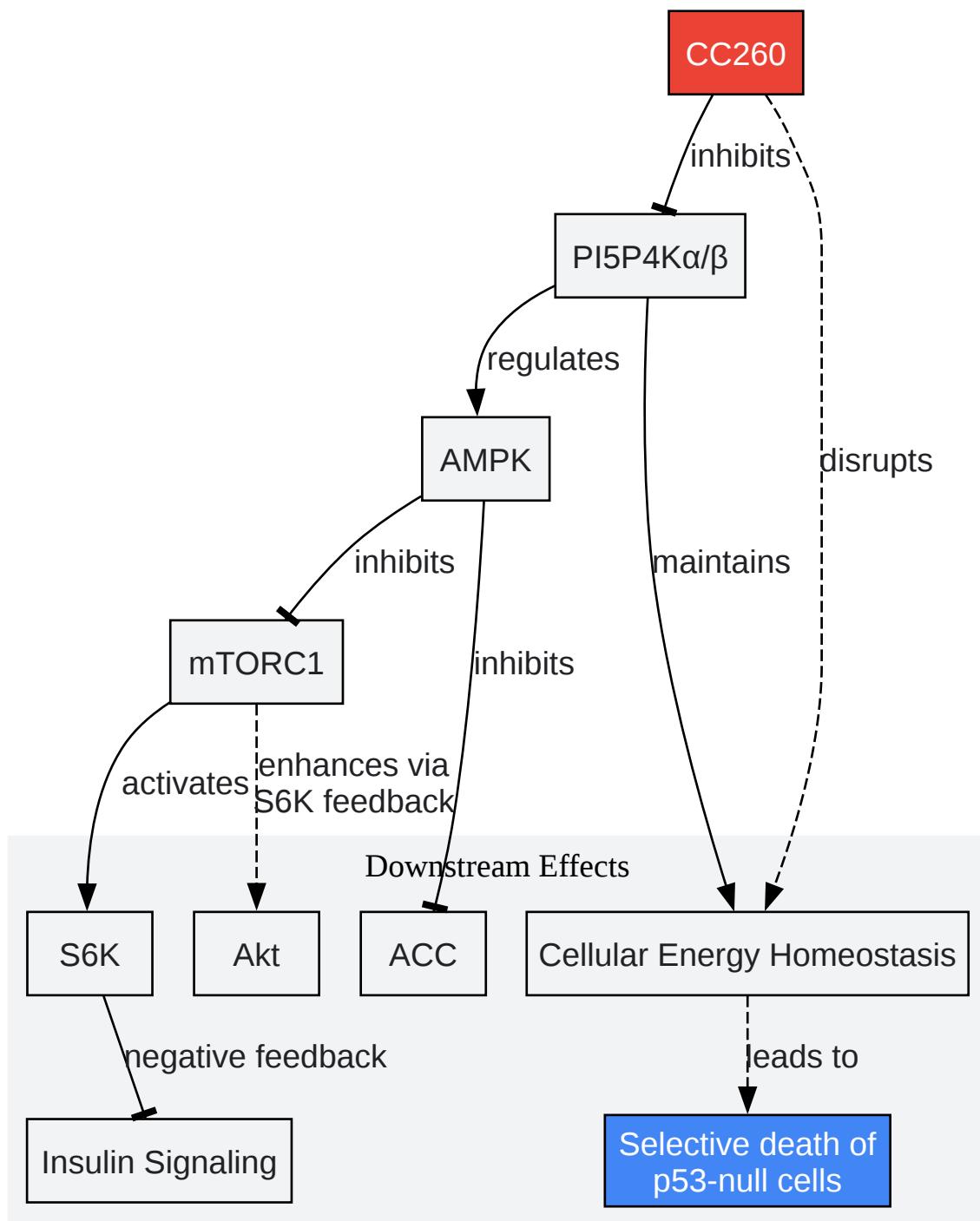
Compound Name: CC260

Cat. No.: B15600648

[Get Quote](#)

Introduction

CC260 is a potent and selective dual inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4K α) and beta (PI5P4K β), with K_i values of 40 nM and 30 nM, respectively.^[1] Emerging research has highlighted its significant role in disrupting cellular energy metabolism, presenting a promising avenue for therapeutic development, particularly in oncology and metabolic diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **CC260** for metabolic studies. The protocols are based on established methodologies and findings from key research publications.


Mechanism of Action in Metabolism

CC260 exerts its effects on cellular metabolism by inhibiting PI5P4K α and PI5P4K β , which are crucial enzymes in phosphoinositide signaling. This inhibition leads to a disruption of cellular energy homeostasis, primarily characterized by the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1).^{[1][2]} This signaling cascade has profound implications for both glucose and lipid metabolism.

A key finding is that the metabolic stress induced by **CC260** is selectively toxic to p53-null tumor cells, highlighting a synthetic lethal interaction that can be exploited for cancer therapy.^{[1][2]}

Core Signaling Pathway Disrupted by CC260

The primary signaling pathway affected by **CC260** in the context of metabolism is the PI5P4K-AMPK-mTORC1 axis. Inhibition of PI5P4K α/β by **CC260** leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK then phosphorylates and inhibits key downstream targets, including raptor (a component of mTORC1) and acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. The inhibition of mTORC1 leads to reduced phosphorylation of its substrates, S6 kinase (S6K) and 4E-BP1, ultimately suppressing protein synthesis and cell growth.

[Click to download full resolution via product page](#)

CC260 disrupts the PI5P4K-AMPK-mTORC1 signaling pathway.

Data Presentation

The following tables summarize the quantitative data on **CC260**'s effects from key metabolic studies.

Table 1: Kinase Inhibitory Activity of **CC260**

Kinase	Ki (nM)
PI5P4K α	40
PI5P4K β	30
Plk1	>10,000
RSK2	>10,000

Data sourced from InvivoChem.[\[1\]](#)

Table 2: Effect of **CC260** on Cellular Energetics in C2C12 Myotubes

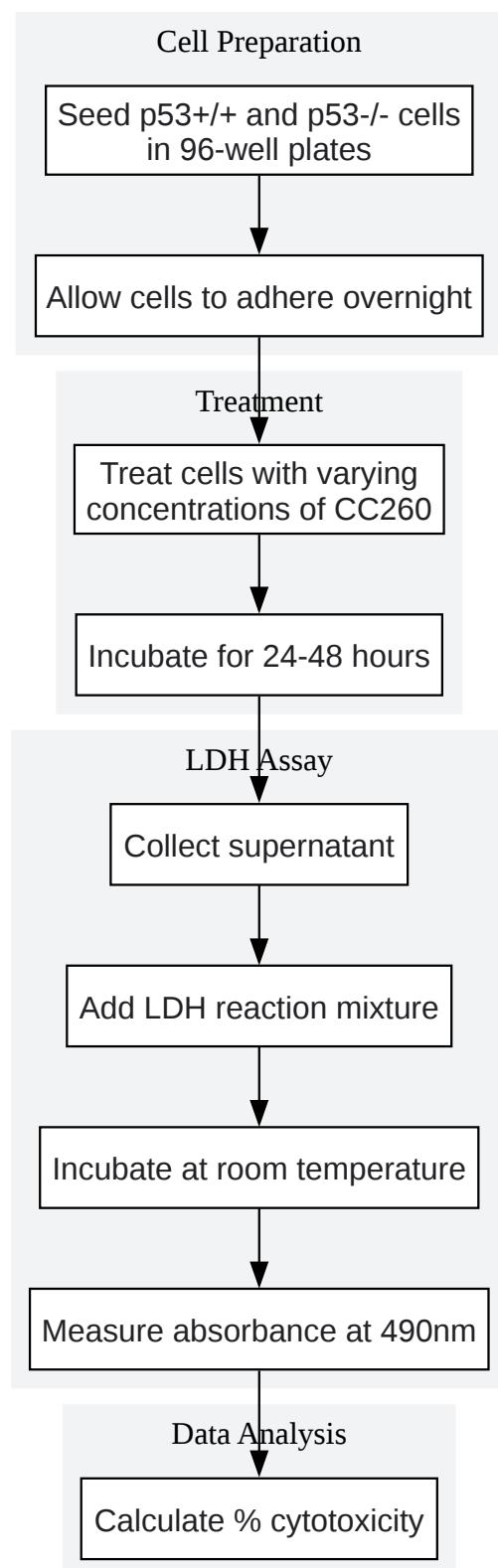
Parameter	Control	CC260 (10 μ M)	% Change
Total Cellular ATP (nmol/mg)	100%	~75%	-25%
Mitochondrial ATP Production	100%	~60%	-40%
Glycolytic ATP Production	100%	~125%	+25%

Data interpreted from Chen et al., PNAS (2021).[\[2\]](#)

Table 3: Effect of **CC260** on Cell Viability in p53-proficient vs. p53-deficient cells

Cell Line	p53 Status	CC260 Treatment Effect on Viability
MCF10A	+/-	Minimal effect
MCF10A	-/-	Significant decrease in viability
BT474 (Breast Cancer)	Mutant	Dose-dependent decrease in viability

Data interpreted from Chen et al., PNAS (2021).[\[2\]](#)


Experimental Protocols

Detailed methodologies for key experiments to study the metabolic effects of **CC260** are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol is designed to assess the selective toxicity of **CC260** on p53-null cells using a Lactate Dehydrogenase (LDH) cytotoxicity assay.

Workflow Diagram:

[Click to download full resolution via product page](#)

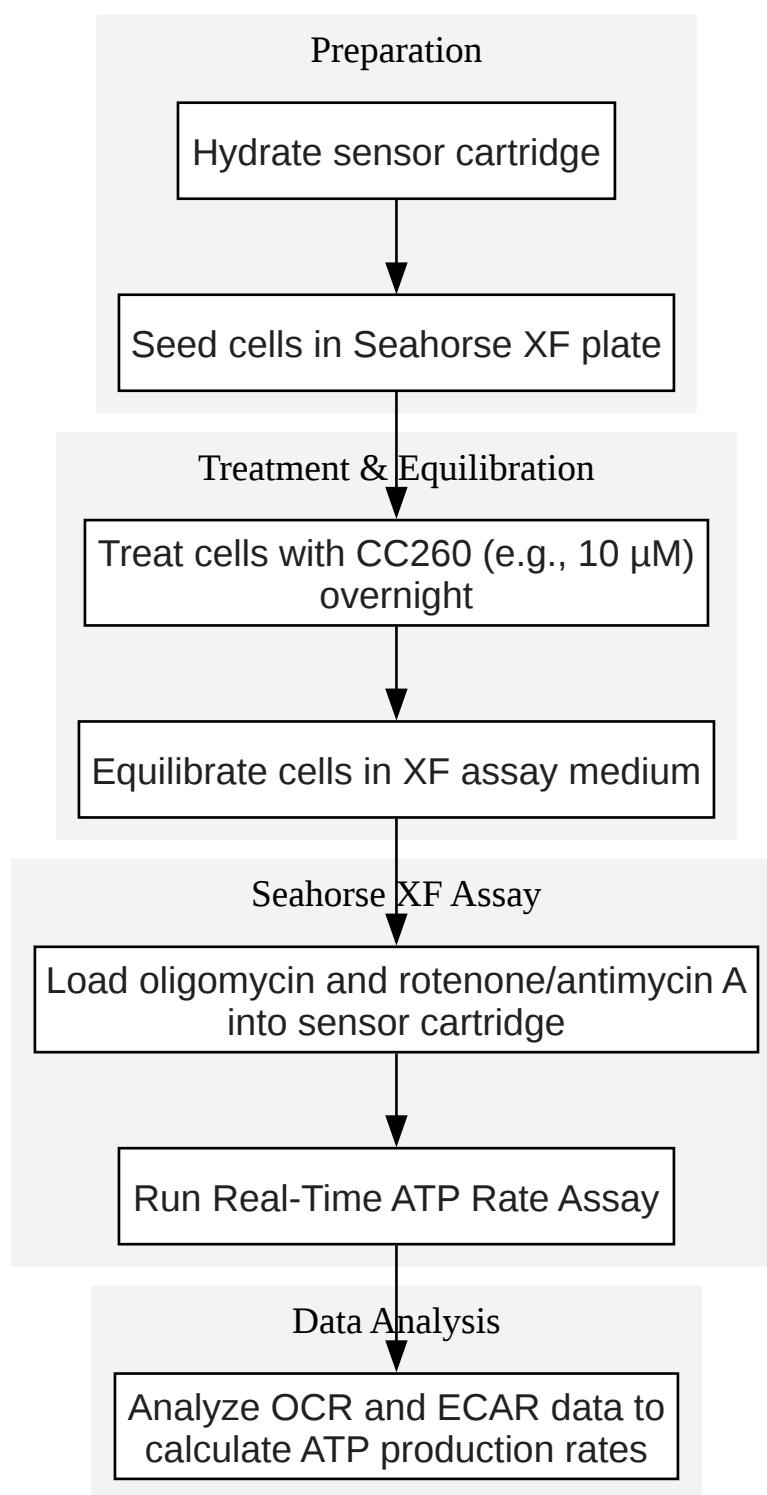
Workflow for assessing **CC260** cytotoxicity using an LDH assay.

Materials:

- p53-proficient (e.g., MCF10A p53^{+/+}) and p53-deficient (e.g., MCF10A p53^{-/-}) cell lines
- **CC260** (stock solution in DMSO)
- Complete cell culture medium
- 96-well tissue culture plates
- LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Roche, or similar)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed p53^{+/+} and p53^{-/-} cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Include wells with medium only for background control.
 - Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
- **CC260** Treatment:
 - Prepare serial dilutions of **CC260** in complete medium. A suggested concentration range is 1 μ M to 20 μ M.
 - Include a vehicle control (DMSO) at a concentration equivalent to the highest **CC260** concentration.
 - Carefully remove the medium from the wells and add 100 μ L of the **CC260** dilutions or control medium.
 - Incubate for 24 to 48 hours.
- LDH Assay:


- Prepare the LDH reaction mixture according to the manufacturer's instructions.
- Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
- Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
- Incubate at room temperature for 30 minutes, protected from light.
- Add 50 µL of the stop solution provided in the kit to each well.

- Data Acquisition and Analysis:
 - Measure the absorbance at 490 nm using a microplate reader.
 - Subtract the background absorbance (medium only) from all readings.
 - Calculate the percentage of cytotoxicity using the following formula:
 - $$\% \text{ Cytotoxicity} = [(\text{Sample Absorbance} - \text{Spontaneous LDH Release}) / (\text{Maximum LDH Release} - \text{Spontaneous LDH Release})] \times 100$$
 - Spontaneous LDH release is from untreated cells, and maximum LDH release is determined using a lysis buffer provided in the kit.

Protocol 2: Analysis of Cellular Respiration and ATP Production

This protocol utilizes the Seahorse XF Analyzer to measure the effect of **CC260** on mitochondrial and glycolytic ATP production rates.

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for measuring ATP production rates with a Seahorse XF Analyzer.

Materials:

- C2C12 myotubes or other relevant cell line
- Seahorse XF Cell Culture Microplate
- Seahorse XF Sensor Cartridge
- Seahorse XF Calibrant
- Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine
- **CC260**
- Oligomycin, Rotenone, Antimycin A (typically included in Seahorse XF Real-Time ATP Rate Assay Kit)
- Seahorse XF Analyzer

Procedure:

- Day 1: Cell Seeding:
 - Seed cells (e.g., C2C12 myoblasts and differentiate into myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Day 2: **CC260** Treatment and Sensor Hydration:
 - Treat the cells with **CC260** (e.g., 10 µM) or vehicle control and incubate overnight.
 - Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
- Day 3: Seahorse XF Assay:
 - Prepare the Seahorse XF assay medium and warm to 37°C.
 - Remove the culture medium from the cells and wash with the assay medium.

- Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
- Prepare the inhibitor solutions (oligomycin and rotenone/antimycin A) and load them into the appropriate ports of the hydrated sensor cartridge.
- Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Real-Time ATP Rate Assay protocol.

- Data Analysis:
 - The Seahorse XF software will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
 - The software will then calculate the mitochondrial and glycolytic ATP production rates based on the changes in OCR and ECAR after the injection of the inhibitors.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol details the detection of changes in the phosphorylation status of key proteins in the PI5P4K-AMPK-mTORC1 pathway following **CC260** treatment.

Materials:

- Cell line of interest (e.g., BT474)
- **CC260**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Phospho-ACC (Ser79)
 - Total ACC
 - Phospho-S6K (Thr389)
 - Total S6K
 - Phospho-Akt (Ser473)
 - Total Akt
 - β -actin (loading control)
- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells and treat with a dose-range of **CC260** (e.g., 0, 2.5, 5, 10, 20 μ M) for a specified time (e.g., 16 hours).
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Wash the membrane and apply ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

CC260 is a valuable research tool for investigating the role of PI5P4K α/β in cellular metabolism. The protocols outlined in this document provide a framework for studying its effects on cell viability, cellular energetics, and key metabolic signaling pathways. By employing these methods, researchers can further elucidate the therapeutic potential of targeting PI5P4K in metabolic diseases and cancer.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological inhibition of PI5P4K α/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- To cite this document: BenchChem. [Application of CC260 in Metabolic Studies: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600648#application-of-cc260-in-metabolic-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com